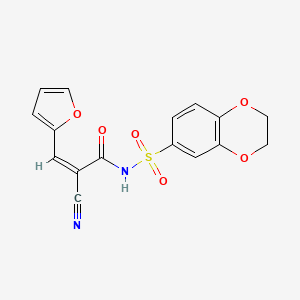
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a benzodioxin ring, a sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl precursor, which can be synthesized from catechol and chlorosulfonic acid. The furan-2-yl group can be introduced through a coupling reaction with a suitable furan derivative. The final step involves the formation of the cyano group and the (Z)-configuration of the double bond, which can be achieved through a Knoevenagel condensation reaction using malononitrile and a suitable aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it suitable for functionalization and incorporation into larger molecular frameworks.
Mechanism of Action
The mechanism by which (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the sulfonyl group are likely to play key roles in these interactions, potentially forming hydrogen bonds or participating in electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide lies in its combination of functional groups and the presence of the furan ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c17-10-11(8-12-2-1-5-22-12)16(19)18-25(20,21)13-3-4-14-15(9-13)24-7-6-23-14/h1-5,8-9H,6-7H2,(H,18,19)/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROTVTARQBCLHB-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)/C(=C\C3=CC=CO3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














